isophorone diisocyanate chemical structure and isomers
isophorone diisocyanate chemical structure and isomers
An In-depth Technical Guide on Isophorone Diisocyanate (IPDI): Chemical Structure and Isomers
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate that is instrumental in the synthesis of light-stable and weather-resistant polyurethanes.[1] Its unique asymmetrical structure, comprising two isocyanate groups with differing reactivities, allows for a high degree of selectivity in polymerization reactions. This guide provides a comprehensive overview of the chemical structure of IPDI, its isomers, and the experimental protocols used for its analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Isomers
Isophorone diisocyanate (IPDI) is an organic compound with the chemical formula C12H18N2O2.[2] It is a colorless to slightly yellow liquid with a pungent odor.[2][3] The structure of IPDI is based on a cyclohexane ring, making it a cycloaliphatic diisocyanate.[3]
IPDI exists as a mixture of two stereoisomers: cis and trans.[3] These isomers are distinguished by the spatial arrangement of the two isocyanate groups relative to the cyclohexane ring.[4] In the cis isomer, the isocyanatomethyl group and the isocyanate group are on the same side of the ring, while in the trans isomer, they are on opposite sides. Industrially, IPDI is typically produced as a mixture of these isomers, with the trans isomer being the major component. The synthesis process involving the reductive amination of isophorone nitrile results in a conformer mixture of isophorone diamine with a typical cis/trans ratio of 25:75, which is then converted to IPDI.[2]
A key feature of both the cis and trans isomers is their asymmetry, which leads to the presence of two isocyanate (-NCO) groups with different reactivities:
-
Primary Isocyanate Group: This group is attached to the cyclohexane ring via a methylene bridge.
-
Secondary Isocyanate Group: This group is directly attached to the cyclohexane ring.
The secondary isocyanate group is generally more reactive than the primary one, a difference attributed to steric hindrance.[5] This disparity in reactivity is advantageous in the synthesis of polyurethane prepolymers, as it allows for selective reactions and better control over the final polymer structure.[3]
Quantitative Data on IPDI Isomers
The properties and reactivity of IPDI and its isomers are critical for controlling polymerization kinetics and the final properties of the resulting materials. The following table summarizes key quantitative data.
| Parameter | Value | References |
| Chemical Formula | C12H18N2O2 | [6] |
| Molar Mass | 222.3 g/mol | [3] |
| Typical Isomer Ratio (cis : trans) | 25 : 75 | [2] |
| Reactivity of Isocyanate Groups | The secondary isocyanate group is more reactive than the primary group. | [3] |
| Reactivity Ratio (sec-NCO vs. prim-NCO) | Approximately 1.6 times more reactive (for both Z and E isomers with n-butanol). | [7] |
| Relative Isomer Reactivity | The trans isomer exhibits slightly higher reactivity than the cis isomer. | [7][8] |
| Boiling Point | 158 °C at 1.33 kPa | [3] |
| Melting Point | -60 °C | [3] |
| Density | 1.062 g/cm³ at 20 °C | [3] |
Experimental Protocols
The analysis and characterization of IPDI and its derivatives are crucial for quality control and research. Below are detailed protocols for key experiments.
Synthesis of IPDI-Based Polyurethane Prepolymer
This protocol describes a typical laboratory-scale synthesis of an NCO-terminated polyurethane prepolymer using IPDI and a polyol, which is a common first step in the production of polyurethane materials.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Polyol (e.g., polypropylene glycol, PPG)
-
Catalyst (e.g., dibutyltin dilaurate, DBTDL)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)
-
Chain extender (e.g., 1,4-butanediol, BDO)
Procedure:
-
Reactant Preparation: Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the dried polyol in an anhydrous solvent.[9]
-
Add IPDI to the flask. The molar ratio of NCO to OH groups is typically kept above 1 (e.g., 2:1) to ensure the resulting prepolymer is terminated with isocyanate groups.[10]
-
Add a catalytic amount of DBTDL (e.g., 0.05-0.1 wt% of total reactants).[9][10]
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours under a nitrogen atmosphere.[9][10]
-
Monitor the progress of the reaction by titrating the isocyanate (NCO) content at regular intervals until the desired NCO percentage is reached.[9][11]
-
Chain Extension: Once the target NCO content is achieved, cool the prepolymer solution to 40-50 °C.[10]
-
Slowly add the chain extender (e.g., BDO) to the prepolymer solution with vigorous stirring.[10]
-
Continue the reaction for another 1-3 hours at 60 °C until the NCO peak in the FTIR spectrum disappears, indicating the completion of the reaction.[9][10]
-
Purification: Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent like methanol or deionized water. Wash the precipitate multiple times and dry it in a vacuum oven.[10]
Characterization of IPDI and Polyurethanes
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of IPDI-based polymers and investigate the reactivity of the different NCO groups.
-
Procedure:
-
Dissolve the purified polymer in a suitable deuterated solvent (e.g., CDCl3).
-
Record ¹H NMR and ¹³C NMR spectra.
-
In ¹H NMR, characteristic peaks for the urethane linkage (NH proton) appear around δ 7. Protons of the isophorone structure are observed between δ 0.8 and 3.5.[12]
-
In ¹³C NMR, the formation of urethane bonds from the primary and secondary NCO groups can be distinguished by their different resonance frequencies in the 155-157 ppm range.[7] The disappearance of NCO peaks at approximately 121.7 ppm (primary) and 122.6 ppm (secondary) confirms their reaction.[13]
-
B. Gel Permeation Chromatography (GPC)
-
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyurethane.
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., THF) at a known concentration.[10]
-
Run the sample through a GPC system calibrated with standards (e.g., polystyrene).[10]
-
Analyze the resulting chromatogram to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn).[10]
-
C. Gas Chromatography (GC) for Isomer Analysis
-
Objective: To separate and quantify the cis and trans isomers of IPDI and their reaction products.
-
Procedure:
-
React IPDI with an alcohol (e.g., 1-butanol) in a 2:1 NCO:OH stoichiometric ratio to form monourethanes.[8]
-
Use a gas chromatograph with a suitable column to separate the four possible monourethanes (from the reaction of primary and secondary NCO groups of both cis and trans isomers).[8]
-
This technique allows for the determination of the selectivity of each isomer as a function of reaction conditions like temperature and catalyst.[8]
-
Mandatory Visualizations
The following diagrams illustrate the chemical structures of IPDI isomers and a typical experimental workflow for the synthesis and characterization of IPDI-based polymers.
Caption: Chemical structures of the cis and trans isomers of isophorone diisocyanate (IPDI).
Caption: Experimental workflow for synthesis and characterization of IPDI-crosslinked polyurethanes.
References
- 1. benchchem.com [benchchem.com]
- 2. Isophorone Diisocyanate | IPDI | Supplier & Distributor | Europe | Arpadis [arpadis.com]
- 3. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Isophorone diisocyanate | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
